Lisuride maleate Lisuride maleate An ergot derivative that acts as an agonist at dopamine D2 receptors (DOPAMINE AGONISTS). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (SEROTONIN RECEPTOR AGONISTS).
Brand Name: Vulcanchem
CAS No.: 19875-60-6
VCID: VC20746467
InChI: InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1
SMILES: CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H30N4O5
Molecular Weight: 454.5 g/mol

Lisuride maleate

CAS No.: 19875-60-6

Cat. No.: VC20746467

Molecular Formula: C24H30N4O5

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Lisuride maleate - 19875-60-6

CAS No. 19875-60-6
Molecular Formula C24H30N4O5
Molecular Weight 454.5 g/mol
IUPAC Name 3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1
Standard InChI Key CVQFAMQDTWVJSV-LQGIQHHOSA-N
Isomeric SMILES CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O
SMILES CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Chemical Properties and Structure

Lisuride maleate is characterized by specific chemical and physical properties that influence its pharmacological behavior and clinical utility. The compound has the molecular formula C₂₄H₃₀N₄O₅ with a molecular weight of 454.527 g/mol . Its structural configuration is formally designated as 3-(9,10-Didehydro-6-methylergolin-8-alpha-yl)-1,1-diethylurea maleate (1:1) .

The compound exhibits a relative density of 1.23 g/cm³ and specific storage requirements for maintaining stability . As outlined in Table 1, lisuride maleate demonstrates variable solubility in different solvents, which has implications for its pharmaceutical formulation and administration.

Table 1: Chemical and Physical Properties of Lisuride Maleate

PropertyValue
Molecular FormulaC₂₄H₃₀N₄O₅
Molecular Weight454.527 g/mol
CAS Number19875-60-6
Relative Density1.23 g/cm³
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year
SolubilityH₂O: 5 mM (heating recommended)
Ethanol: Sonication recommended
DMSO: 100 mM (sonication recommended)

The structural foundation of lisuride maleate features the characteristic tetracyclic ergoline ring system with specific substitutions that determine its unique pharmacological profile. The compound's chemical structure confers its ability to interact with multiple receptor systems, particularly dopamine and serotonin receptors .

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of lisuride maleate involves direct stimulation of dopamine receptors, particularly the D2, D3, and D4 subtypes . This dopaminergic activity accounts for many of its clinical applications, including its utility in Parkinson's disease and endocrinological disorders.

Beyond its dopaminergic effects, lisuride maleate exerts several other pharmacological actions that contribute to its therapeutic profile:

  • It decreases prolactin release through its dopaminergic activity

  • It reduces inflammatory mediators such as TNF-α and IL-6

  • It exhibits anticonvulsive effects that may be valuable in certain neurological conditions

  • It demonstrates actions similar to bromocriptine, another ergot derivative with established clinical applications

The compound's long-lasting dopaminergic activity in humans makes it particularly valuable for maintaining sustained therapeutic effects in conditions requiring dopamine receptor stimulation .

Clinical Applications

Neurological Applications

As a dopamine receptor agonist, lisuride maleate has been investigated for use in Parkinson's disease . Its efficacy in this indication stems from its ability to stimulate dopamine receptors in the striatum, thereby compensating for the dopamine deficiency characteristic of the disease. Animal studies have shown that lisuride antagonizes motor depression and hypothermia induced by reserpine, effects consistent with dopamine receptor stimulation .

The pharmacokinetic properties of lisuride influence its clinical application. Research indicates that intraperitoneal administration is 3-4 times more potent than oral administration in animal models, suggesting route-dependent bioavailability . This factor requires consideration when determining appropriate dosing regimens in clinical settings.

Endocrinological Applications

Lisuride maleate has demonstrated significant utility in endocrinological conditions, particularly those involving hyperprolactinemia and growth hormone excess. Clinical research has established its effectiveness in reducing plasma levels of both growth hormone (GH) and prolactin (PRL) in patients with acromegaly .

Table 2: Effects of Lisuride on Hormone Levels in Acromegalic Patients

Lisuride DoseEffect on GHEffect on PRLTime of OnsetDuration
0.2 mg (single dose)No significant reductionSignificant reduction--
0.3 mg (single dose)Significant reductionSignificant reduction60 minutes>300 minutes
0.4 mg (single dose)No additional effect over 0.3 mgNo additional effect over 0.3 mg--
0.3 mg (four times daily for 2 weeks)Consistent reductionConsistent reduction--

As demonstrated in Table 2, a single oral dose of 0.3 mg lisuride significantly reduced plasma levels of both GH and PRL in acromegalic patients, with effects beginning at 60 minutes post-administration and persisting beyond 300 minutes . This represents a faster onset of action compared to bromocriptine, which showed effects at 150 minutes . During chronic treatment with 0.3 mg lisuride four times daily for two weeks, plasma GH and PRL concentrations were consistently reduced in acromegalic patients .

Notably, in normal subjects, TRH-induced PRL release was significantly inhibited by pretreatment with 0.3 mg of lisuride, further confirming its dopaminergic mechanism of action .

Migraine Prophylaxis

A double-blind clinical trial conducted over at least three months assessed lisuride hydrogen maleate for the prophylaxis of frequent and severe migraine . The study found that lisuride was significantly superior to placebo in reducing the frequency of migraine attacks (p<0.05) . While a higher rate of side effects was noted in the active treatment group compared to placebo, researchers concluded that lisuride's relative freedom from serious adverse effects positioned it as a useful alternative to methysergide for migraine prophylaxis .

The study also observed a high rate of placebo response, consistent with findings from similar clinical trials in migraine prophylaxis . This highlights the importance of placebo-controlled studies in evaluating the true efficacy of antimigraine compounds.

Research Findings

Studies on Dopaminergic Activity

Research has provided substantial evidence for the long-lasting dopaminergic activity of lisuride maleate in humans. Studies in acromegalic patients have demonstrated that GH levels were reduced by more than 50% of baseline values in seven patients who also responded to bromocriptine administration . Conversely, in patients unresponsive to lisuride, bromocriptine also failed to change GH levels, suggesting a similar mechanism of action and patient response profile .

The dopaminergic nature of lisuride's effects is further supported by studies showing that pimozide, a dopamine receptor antagonist, effectively counteracted the inhibitory action of lisuride on GH and PRL release . This pharmacological antagonism provides strong evidence that lisuride's effects on hormone secretion are mediated primarily through dopamine receptor stimulation.

Recent Experimental Findings

Recent research has explored the unique signaling properties of lisuride maleate, particularly its biased agonism at serotonin receptors. Studies in mice have examined behavioral responses to lisuride in wild-type and β-arrestin knockout models to better understand the role of β-arrestin signaling in the compound's effects .

These findings suggest that the non-hallucinogenic profile of lisuride may be related to its specific signaling properties at serotonin receptors, particularly its G protein biased agonism at the 5-HT2A receptor .

Table 3: Behavioral Effects of Lisuride in Different Mouse Genotypes

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator